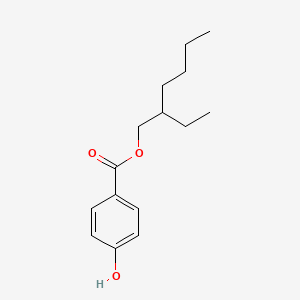

2-Ethylhexyl 4-hydroxybenzoate

Description

Properties

IUPAC Name |

2-ethylhexyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIMKVIDORQQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022525 | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-25-3 | |

| Record name | 2-Ethylhexyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL P-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XG05SSB3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethylhexyl 4-hydroxybenzoate chemical properties and structure

An In-Depth Technical Guide to 2-Ethylhexyl 4-hydroxybenzoate (B8730719): Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analytical methods, and biological activities of 2-Ethylhexyl 4-hydroxybenzoate. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Properties and Structure

This compound, also known as octylparaben, is a benzoate (B1203000) ester characterized by a branched alkyl chain, which enhances its lipophilicity compared to shorter-chain parabens.[1]

Chemical Structure

The structure of this compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-ethylhexanol group.[1] This structure includes an aromatic ring with a hydroxyl group at the para position and an ester linkage.[1] A chiral center is present in the 2-ethylhexyl chain.[1]

-

SMILES: CCCCC(CC)COC(=O)C1=CC=C(C=C1)O[2]

-

InChI: InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Ethylhexylparaben, Octylparaben | [1][3] |

| CAS Number | 5153-25-3 | [1][4] |

| Molecular Formula | C₁₅H₂₂O₃ | [1][2] |

| Molecular Weight | 250.33 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 270°C at 50 mmHg, 362.6°C at 760 mmHg | [1][4] |

| Density | ~1.035 g/cm³ | [1][4] |

| Refractive Index | 1.5190 to 1.5220 | [4] |

| Flash Point | 144.6°C | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents | [6] |

Experimental Protocols

Synthesis: Fischer Esterification

This compound is typically synthesized via the Fischer esterification of 4-hydroxybenzoic acid with 2-ethylhexanol in the presence of an acid catalyst.[4] The following is a representative protocol.

Materials:

-

4-hydroxybenzoic acid

-

2-ethylhexanol (used in excess)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene or a similar solvent capable of forming an azeotrope with water

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297) or other suitable extraction solvent

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzoic acid, an excess of 2-ethylhexanol (to drive the equilibrium towards the product), and a suitable solvent like toluene.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reaction until the theoretical amount of water has been collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

-

Caption: Workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a common method for the identification and quantification of this compound.[6] The following is a general protocol.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or other suitable buffer component

-

This compound standard

-

Sample for analysis

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., in a gradient or isocratic elution). The aqueous phase may be acidified with a small amount of phosphoric acid to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

-

Inject the prepared sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Caption: General workflow for HPLC analysis of this compound.

Biological and Chemical Activity

Antimicrobial Activity

This compound is utilized as a broad-spectrum preservative in cosmetics, personal care products, and some industrial formulations due to its antimicrobial properties against a wide range of bacteria and fungi.[6] The primary mechanism of its antimicrobial action is the disruption of microbial cell membranes.[6] The lipophilic 2-ethylhexyl group enhances its ability to penetrate the lipid bilayer of cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[6]

Endocrine Disruption

There is evidence to suggest that this compound may act as an endocrine disruptor, exhibiting weak estrogenic activity.[6] It has been shown to bind to estrogen receptors, potentially mimicking the effects of estrogen and leading to disruptions in hormonal balance.[6]

Studies on the parent compound, 4-hydroxybenzoic acid, have indicated that its estrogen-like effects are mediated through the estrogen receptor α (ERα). Binding of the ligand to ERα can activate downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are involved in cell proliferation.

Caption: Potential estrogenic signaling pathway of this compound.

A study using the Japanese medaka fish model demonstrated that exposure to this compound can lead to adverse effects on growth, development, and reproduction, which may be mediated by its weak estrogenic activity.[7] These findings highlight the importance of further research into the endocrine-disrupting potential of this compound.

References

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. Evaluation of multigenerational effects of this compound in Japanese medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of multigenerational effects of this compound in Japanese medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. cerritos.edu [cerritos.edu]

- 7. The role of estrogen receptors (ERs)-Notch pathway in thyroid toxicity induced by Di-2-ethylhexyl phthalate (DEHP) exposure: Population data and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Ethylhexyl 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 2-Ethylhexyl 4-hydroxybenzoate (B8730719), a compound of interest in various chemical and pharmaceutical applications. The primary route for its preparation is the Fischer-Speier esterification of 4-hydroxybenzoic acid with 2-ethylhexanol. This process is typically catalyzed by a strong acid and involves the removal of water to drive the reaction equilibrium towards the formation of the desired ester.

Core Synthesis Pathway: Fischer-Speier Esterification

The synthesis of 2-Ethylhexyl 4-hydroxybenzoate is achieved through the acid-catalyzed esterification of 4-hydroxybenzoic acid with 2-ethylhexanol. The reaction proceeds by the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester. To ensure a high conversion rate, the water produced during the reaction is continuously removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Below is a diagram illustrating the overall synthesis workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established principles of Fischer esterification.

Materials:

-

4-Hydroxybenzoic acid

-

2-Ethylhexanol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (B28343) (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) (for recrystallization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (e.g., 0.1 mol), 2-ethylhexanol (e.g., 0.12 mol, 1.2 equivalents), p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 5 mol%), and toluene (e.g., 100 mL).

-

Esterification: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected, or until no more water is observed to be forming (typically 4-8 hours).

-

Reaction Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst.

-

Deionized water (2 x 50 mL).

-

Brine (1 x 50 mL).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a viscous oil or a low-melting solid, can be further purified by either vacuum distillation or recrystallization. For recrystallization, dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Reheat to obtain a clear solution and then allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield pure this compound.

The logical relationship of the key synthesis steps is depicted in the following diagram.

Caption: Key steps in the synthesis and purification of this compound.

Data Presentation

The following table summarizes key quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 4-Hydroxybenzoic acid | 1.0 molar equivalent | Stoichiometric base |

| 2-Ethylhexanol | 1.2 - 1.5 molar equivalents | Use of excess alcohol to favor ester formation |

| p-Toluenesulfonic acid | 1 - 5 mol % | Typical catalytic loading |

| Reaction Conditions | ||

| Solvent | Toluene or other azeotroping agent | For azeotropic water removal |

| Temperature | Reflux temperature of the solvent | Typically 110-120 °C for toluene |

| Reaction Time | 4 - 8 hours | Monitored by TLC or water collection |

| Product Profile | ||

| Molecular Formula | C₁₅H₂₂O₃ | - |

| Molecular Weight | 250.33 g/mol | - |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Boiling Point | 270 °C at 50 mmHg | [1] |

| Purity (Commercial) | ≥98.0% | [2] |

| Yield | ||

| Expected Yield | 80 - 95% | Based on similar esterification reactions |

Signaling Pathway Analogy in Reaction Mechanism

While not a biological signaling pathway, the catalytic cycle of Fischer esterification can be visualized in a similar manner, showing the regeneration of the acid catalyst.

Caption: Catalytic cycle of acid-catalyzed Fischer esterification.

References

Mechanism of action of 2-Ethylhexyl 4-hydroxybenzoate

An In-Depth Technical Guide on the Mechanism of Action of 2-Ethylhexyl 4-hydroxybenzoate (B8730719)

Introduction

2-Ethylhexyl 4-hydroxybenzoate, also known as octylparaben, is a synthetic organic compound classified as an ester of p-hydroxybenzoic acid and 2-ethylhexanol.[1][2] Its chemical formula is C₁₅H₂₂O₃, and its structure features a 4-hydroxybenzoic acid moiety esterified with a branched 2-ethylhexanol group.[3] This branched alkyl chain increases its lipophilicity and hydrophobicity compared to parabens with shorter, linear chains.[1][3]

Primarily, this compound (2-EHHB) is utilized as a broad-spectrum antimicrobial preservative in cosmetics, personal care products, and some pharmaceuticals to prevent the growth of bacteria and fungi, thereby extending product shelf life.[1][3] It also has applications as a UVB radiation absorber, offering protection against sun exposure.[1] However, its biological activities, particularly its potential to interact with endocrine pathways, have made it a subject of extensive scientific research.[1][4][5]

This document provides a detailed technical overview of the known mechanisms of action of this compound, focusing on its antimicrobial properties and its role as an endocrine-disrupting chemical (EDC).

Core Mechanisms of Action

The biological effects of 2-EHHB are primarily attributed to two distinct mechanisms: its ability to disrupt microbial cells and its capacity to interfere with endocrine signaling pathways.

Antimicrobial Activity

The efficacy of 2-EHHB as a preservative stems from its ability to compromise microbial integrity through a multi-faceted approach. The primary mechanism involves the disruption of microbial cell membranes.[1] The compound's lipophilic 2-ethylhexyl chain enhances its penetration into the lipid bilayers of bacterial and fungal cell membranes.[1] This interaction increases membrane permeability, leading to the leakage of essential intracellular components, disruption of cellular respiration, and ultimately, cell lysis and death.[1]

Furthermore, 2-EHHB can inhibit the activity of essential microbial enzymes, such as those involved in bacterial cell wall synthesis and ATPases, further contributing to its antimicrobial effect.[1] The antimicrobial activity of parabens generally increases with the length of the alkyl chain; thus, 2-EHHB exhibits potent activity.[6][7]

Endocrine Disruption

A significant body of research has focused on the potential for 2-EHHB to act as an endocrine disruptor, specifically by mimicking the action of estrogen.[1][4][5] This activity is mediated through its interaction with nuclear hormone receptors, primarily the estrogen receptor (ER).

Estrogenic Activity: 2-EHHB is characterized as a "weak estrogen" or xenoestrogen.[5][8] It can bind to estrogen receptors (ERα and ERβ), mimicking the natural ligand, 17β-estradiol.[1][4][9] This binding, although weaker than that of estradiol, is sufficient to activate the receptor and initiate downstream signaling cascades that are normally regulated by estrogen.[5][8] The binding affinity of parabens to the ER tends to increase with the length of the alkyl side chain, making 2-EHHB one of the more potent estrogenic parabens.[9] This interaction can potentially disrupt the hormonal balance, affecting reproductive and developmental processes in exposed organisms.[1]

Androgenic and Other Endocrine Pathways: While estrogen receptor agonism is the most predominant effect, data from the EPA's ToxCast program suggests that 2-EHHB may also exhibit androgen receptor (AR) agonism and both ER and AR antagonism, albeit to a lesser extent.[5] In a study on Japanese medaka, testicular interstitial cell hyperplasia was observed, which can be a compensatory response to reduced circulating androgens, suggesting a potential interference with androgen production.[5]

Signaling Pathways

The primary signaling pathway affected by 2-EHHB is the estrogen receptor-mediated pathway.

Upon binding of 2-EHHB to the estrogen receptor (ER) in the cytoplasm, the receptor-ligand complex undergoes a conformational change. This complex then dimerizes and translocates to the nucleus. Inside the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that mediate estrogenic effects, such as cell proliferation.

Caption: Estrogen receptor signaling pathway activated by this compound (2-EHHB).

Quantitative Data Summary

The following table summarizes key quantitative data regarding the biological activity and toxicity of this compound.

| Parameter | Species/System | Value | Reference(s) |

| Receptor Binding | |||

| Estrogen Receptor RBA¹ | Rat Uterine Cytosol | Weak to Moderate Affinity | [9] |

| Estrogen Receptor Pathway Score | EPA ToxCast™ (in vitro) | ~0.37 (relative to 17β-estradiol) | [5] |

| In Vivo Toxicity | |||

| Fecundity Effects (LOAEL²) | Japanese Medaka (Oryzias latipes) | 5.32 µg/L | [5][10] |

| Growth Effects (LOAEL²) | Japanese Medaka (F0, F1) | 48.8 µg/L | [5][10] |

| NOAEL³ (Systemic Toxicity) | Rat (Oral, 90-day, by read-across) | Interpolated to be 1000 mg/kg bw/day | [11] |

| NOAEL³ (DART⁴) | Rat (Oral, by read-across) | Interpolated to be 1000 mg/kg bw/day | [11] |

¹ RBA: Relative Binding Affinity, compared to 17β-estradiol. ² LOAEL: Lowest Observed Adverse Effect Level. ³ NOAEL: No-Observed-Adverse-Effect Level. Data for shorter-chain parabens (methyl and propyl) were used to interpolate the hazard profile for other linear n-alkyl parabens. ⁴ DART: Developmental and Reproductive Toxicity.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating the findings related to 2-EHHB's mechanism of action.

Protocol: In Vitro Estrogenicity - Yeast Estrogen Screen (YES) Assay

This protocol is based on the recombinant yeast assay described in studies evaluating xenoestrogens.[4][8]

-

Objective: To determine the estrogenic activity of 2-EHHB by measuring the activation of a human estrogen receptor (hER) expressed in yeast, which in turn drives the expression of a reporter gene (e.g., lacZ for β-galactosidase).

-

Materials:

-

Recombinant Saccharomyces cerevisiae strain containing the hER expression plasmid and a reporter plasmid with EREs upstream of the lacZ gene.

-

Yeast growth medium (YPD).

-

Assay medium with chromogenic substrate (e.g., CPRG).

-

This compound (test compound).

-

17β-Estradiol (positive control).

-

Ethanol or DMSO (vehicle control).

-

4-Hydroxy tamoxifen (B1202) (estrogen antagonist).

-

96-well microplates.

-

Incubator (30°C), microplate reader.

-

-

Methodology:

-

Prepare a stock solution of 2-EHHB in ethanol. Create a serial dilution series to achieve the desired final test concentrations. Prepare similar dilutions for the positive control.

-

Grow the recombinant yeast in YPD medium overnight at 30°C with shaking.

-

Dilute the overnight culture in the assay medium.

-

In a 96-well plate, add the test compound dilutions, positive control, and vehicle control to designated wells in triplicate.

-

To test for receptor-mediated action, co-incubate a parallel set of wells containing 2-EHHB with the antagonist 4-hydroxy tamoxifen.[8]

-

Add the diluted yeast suspension to all wells.

-

Seal the plate and incubate at 30°C for 48-72 hours.

-

Monitor for a color change from yellow/orange to red, indicating β-galactosidase activity.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

-

Data Analysis: Plot the absorbance against the log of the compound concentration to generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) to quantify the estrogenic potency.

Protocol: In Vivo Uterotrophic Assay in Rodents

This protocol is a standard method for assessing estrogenic activity in vivo, as referenced in comparative studies.[4]

-

Objective: To assess the estrogenic activity of 2-EHHB by measuring the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rats.

-

Materials:

-

Immature (e.g., 21-day-old) female Sprague-Dawley rats.

-

This compound.

-

Positive control (e.g., 17β-Estradiol).

-

Vehicle (e.g., corn oil).

-

Gavage needles or subcutaneous injection supplies.

-

Analytical balance.

-

-

Methodology:

-

Acclimatize animals for several days. Randomly assign animals to dose groups (e.g., vehicle control, positive control, and multiple 2-EHHB dose levels), with at least 6-8 animals per group.

-

Administer the test compound, positive control, or vehicle daily for three consecutive days via oral gavage or subcutaneous injection.[8]

-

Record body weights daily.

-

Approximately 24 hours after the final dose, euthanize the animals.

-

Carefully dissect the uterus, trim away adhering fat and connective tissue, and blot to remove luminal fluid.

-

Record the wet weight of the uterus immediately.

-

-

Data Analysis: Calculate the mean uterine weight for each group. Normalize the uterine weight to the final body weight. Use statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the treatment groups to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.

Caption: Experimental workflow for the in vivo rodent uterotrophic assay.

Conclusion

The mechanism of action of this compound is twofold. As an antimicrobial agent, it functions by disrupting the cell membranes and enzymatic activities of bacteria and fungi. As a biologically active molecule in vertebrates, it primarily acts as a xenoestrogen by binding to and activating estrogen receptors, thereby initiating estrogen-dependent signaling pathways. While its estrogenic potency is significantly lower than that of endogenous estradiol, its widespread use in consumer products necessitates a thorough understanding of these mechanisms for comprehensive safety and risk assessment. Further research into its potential interactions with other nuclear receptors and signaling pathways will continue to refine our understanding of its complete toxicological profile.

References

- 1. This compound | 5153-25-3 | Benchchem [benchchem.com]

- 2. 2-Ethylhexyl p-hydroxybenzoate | C15H22O3 | CID 107377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 5153-25-3 [smolecule.com]

- 4. endocrinedisruption.org [endocrinedisruption.org]

- 5. Evaluation of multigenerational effects of this compound in Japanese medaka - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 5153-25-3 [chemicalbook.com]

- 7. This compound CAS#: 5153-25-3 [m.chemicalbook.com]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Evaluation of multigenerational effects of this compound in Japanese medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Properties of 2-Ethylhexyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-hydroxybenzoate (B8730719), also known as ethylhexylparaben, is a member of the paraben family of preservatives widely utilized in cosmetic, pharmaceutical, and food products for its antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of its antimicrobial activity. While specific quantitative efficacy data for 2-Ethylhexyl 4-hydroxybenzoate is not extensively available in publicly accessible literature, this guide synthesizes information on the well-established antimicrobial mechanisms of parabens, details standard experimental protocols for their evaluation, and presents generalized efficacy data for the paraben class. This information is intended to serve as a foundational resource for researchers and professionals in drug development and related fields.

Introduction

Parabens are esters of p-hydroxybenzoic acid and have a long history of use as effective broad-spectrum antimicrobial agents.[1] Their efficacy is attributed to their ability to disrupt microbial cell integrity and interfere with critical cellular processes. The antimicrobial activity of parabens is known to increase with the length of their alkyl chain, suggesting that this compound, with its C8 alkyl group, possesses significant antimicrobial potential. This document explores the mechanisms of action, provides standardized testing methodologies, and summarizes the known antimicrobial spectrum of parabens to infer the properties of this compound.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of parabens, including by extension this compound, involves the disruption of microbial cell membranes. This leads to increased membrane permeability and the leakage of intracellular components, ultimately resulting in cell death. Additionally, parabens are understood to inhibit the synthesis of DNA and RNA and interfere with the activity of key cellular enzymes, further hindering microbial growth and survival.

Visualizing the General Antimicrobial Mechanism of Parabens

Caption: General antimicrobial mechanisms of parabens.

Antimicrobial Efficacy Data

The following tables provide generalized MIC ranges for common parabens against a variety of microorganisms to serve as a comparative reference.

Table 1: General Minimum Inhibitory Concentration (MIC) Ranges for Common Parabens against Bacteria and Fungi

| Microorganism | Methylparaben (µg/mL) | Propylparaben (µg/mL) |

| Staphylococcus aureus | 1000 - 4000 | 500 - 2000 |

| Escherichia coli | 500 - 2000 | 250 - 1000 |

| Pseudomonas aeruginosa | 1000 - 4000 | 500 - 2000 |

| Candida albicans | 500 - 2000 | 125 - 500 |

| Aspergillus niger | 250 - 1000 | 125 - 500 |

Note: These are general ranges, and specific MIC values can vary depending on the strain and testing conditions.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized protocols are essential for the accurate and reproducible assessment of antimicrobial efficacy. The following are detailed methodologies for common in vitro susceptibility tests.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Workflow for Broth Microdilution MIC Testing

Caption: Workflow for broth microdilution MIC testing.

Detailed Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or ethanol) and sterilized by filtration.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is added to each well.

-

Serial Dilutions: The stock solution is serially diluted (typically 2-fold) across the wells of the plate to create a range of concentrations. Control wells (growth control with no compound and sterility control with no microorganisms) are included.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.

-

Inoculation: Each well (except the sterility control) is inoculated with the microbial suspension to achieve a final desired cell concentration.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar (B569324) Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium.

Detailed Methodology:

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound. A control plate without the compound is also prepared.

-

Inoculum Preparation: A standardized microbial suspension is prepared as described for the broth microdilution method.

-

Inoculation: A small, standardized volume of the inoculum is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under suitable conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism on the agar surface.

Zone of Inhibition (Agar Disc Diffusion) Assay

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the substance.

Detailed Methodology:

-

Preparation of Agar Plates: A sterile agar medium is poured into Petri dishes and allowed to solidify.

-

Inoculum Preparation and Plating: A standardized microbial suspension is evenly spread over the entire surface of the agar plate to create a lawn of bacteria or fungi.

-

Application of Discs: Sterile filter paper discs are impregnated with a known concentration of this compound and placed on the surface of the inoculated agar. A control disc with the solvent alone is also used.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Conclusion

This compound is a potentially potent antimicrobial agent, a characteristic inferred from the established properties of the paraben family. Its primary mechanism of action involves the disruption of microbial cell membranes and vital cellular functions. While specific quantitative antimicrobial data for this particular paraben is limited in the public domain, the standardized experimental protocols detailed in this guide provide a robust framework for its evaluation. Further research to generate specific MIC and zone of inhibition data for this compound against a broad range of clinically and industrially relevant microorganisms is warranted to fully characterize its antimicrobial profile and support its continued application in various products.

References

Endocrine Disrupting Potential of 2-Ethylhexyl 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl 4-hydroxybenzoate (B8730719) (EHOHB), also known as octylparaben, is a paraben ester utilized as a preservative in a variety of consumer products. Its potential to interact with the endocrine system has been a subject of scientific investigation. This technical guide provides a comprehensive overview of the current state of knowledge regarding the endocrine-disrupting potential of EHOHB, with a focus on its effects on estrogenic, androgenic, and thyroid pathways, as well as its impact on steroidogenesis. This document summarizes available quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and risk assessment. While evidence suggests weak estrogenic activity, data on its androgenic and thyroid-disrupting effects are limited, highlighting a critical need for further investigation.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. Parabens, a class of p-hydroxybenzoic acid esters, have come under scrutiny for their potential endocrine-disrupting properties. 2-Ethylhexyl 4-hydroxybenzoate (CAS No. 5153-25-3) is a long-chain paraben used in cosmetics and personal care products. Understanding its potential to interact with hormonal pathways is crucial for assessing its safety and for the development of safer alternatives. This guide synthesizes the available scientific literature on the endocrine-disrupting potential of EHOHB, focusing on in vitro evidence.

Estrogenic Potential

The estrogenic activity of this compound has been evaluated primarily through in vitro estrogen receptor (ER) binding assays. These assays measure the ability of a chemical to displace a radiolabeled estrogen from the estrogen receptor.

Quantitative Data for Estrogenic Activity

| Assay Type | Endpoint | Value | Reference |

| Rat Estrogen Receptor Competitive-Binding Assay | IC50 | 4.95 x 10⁻⁶ M | [Blair et al., 2000] |

| Rat Estrogen Receptor Competitive-Binding Assay | Relative Binding Affinity (RBA) | 0.018 (Estradiol = 100) | [Blair et al., 2000] |

| U.S. EPA ToxCast™ | Estrogen Receptor Pathway Model Score | ~0.37 (17β-estradiol = 1) | [US EPA, 2020; Williams et al., 2017][1] |

Experimental Protocol: Estrogen Receptor Competitive-Binding Assay

This protocol is a generalized representation based on established methodologies.

Objective: To determine the relative binding affinity of a test chemical for the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-Estradiol (radiolabeled ligand)

-

Test chemical (this compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Dextran-coated charcoal suspension

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Reaction: A constant amount of uterine cytosol and [³H]-Estradiol are incubated with increasing concentrations of either the unlabeled 17β-estradiol (for the standard curve) or the test chemical.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound [³H]-Estradiol. The mixture is then centrifuged to pellet the charcoal.

-

Quantification: The supernatant, containing the receptor-bound [³H]-Estradiol, is mixed with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is calculated relative to the IC50 of 17β-estradiol.

Signaling Pathway and Experimental Workflow

Androgenic and Anti-Androgenic Potential

Data on the direct androgenic or anti-androgenic activity of this compound are scarce. Studies on other parabens have shown some anti-androgenic properties in vitro. However, one study utilizing a recombinant yeast two-hybrid assay reported no anti-androgenic effect for heptyl, octyl (2-ethylhexyl), and dodecyl parabens[2].

Quantitative Data for Anti-Androgenic Activity of Related Parabens

| Compound | Assay Type | Endpoint | Value | Reference |

| Methylparaben | Androgen Receptor (AR) Transcriptional Activity Assay | Inhibition of testosterone-induced activity | ~40% at 10 µM | [Chen et al., 2007][3] |

| Butylparaben | Androgen Receptor (AR) Transcriptional Activity Assay | Inhibition of testosterone-induced activity | ~33% at 10 µM | [Chen et al., 2007][3] |

| Propylparaben | Androgen Receptor (AR) Transcriptional Activity Assay | Inhibition of testosterone-induced activity | ~19% at 10 µM | [Chen et al., 2007][3] |

Note: These data are for other parabens and not this compound. The structural differences may lead to different biological activities.

Experimental Protocol: Androgen Receptor Transactivation Assay

This protocol describes a common method for assessing androgenic and anti-androgenic activity.

Objective: To determine if a test chemical can activate (agonist) or inhibit (antagonist) the androgen receptor-mediated gene transcription.

Materials:

-

A mammalian cell line stably transfected with a human androgen receptor expression vector and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Test chemical (this compound).

-

Testosterone or Dihydrotestosterone (DHT) as a reference androgen.

-

A known anti-androgen (e.g., flutamide) as a positive control for antagonism.

-

Cell culture medium and reagents.

-

Luciferase assay reagent and a luminometer.

Procedure:

-

Cell Seeding: Plate the transfected cells in a multi-well plate and allow them to attach overnight.

-

Agonist Mode: Expose the cells to increasing concentrations of the test chemical to assess for androgenic activity.

-

Antagonist Mode: Expose the cells to a fixed concentration of a reference androgen (e.g., DHT) along with increasing concentrations of the test chemical to assess for anti-androgenic activity.

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis:

-

Agonist: Generate a dose-response curve and determine the EC50 value (concentration for 50% maximal activity).

-

Antagonist: Generate an inhibition curve and determine the IC50 value (concentration for 50% inhibition of the androgen-induced response).

-

Androgen Receptor Signaling and Assay Logic

References

Estrogenic Activity of 2-Ethylhexyl 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the estrogenic activity of 2-Ethylhexyl 4-hydroxybenzoate (B8730719) (2-EH-4-HB), also known as octylparaben. C.A.S. Number: 5153-25-3.[1] This document summarizes key findings from in vitro and in vivo studies, presents detailed experimental protocols, and visualizes relevant biological pathways and workflows to support further research and safety assessment of this compound.

Executive Summary

2-Ethylhexyl 4-hydroxybenzoate is a branched-chain paraben used as a preservative in cosmetics and personal care products.[2] Concerns have been raised about its potential endocrine-disrupting properties, specifically its ability to mimic the action of estrogen. This guide consolidates scientific data demonstrating that 2-EH-4-HB exhibits weak estrogenic activity. It interacts with the estrogen receptor, can induce proliferative effects in estrogen-responsive cells, and can affect reproductive and developmental endpoints in animal models. The United States Environmental Protection Agency (EPA) selected 2-EH-4-HB for endocrine disruptor screening based on in vitro bioactivity scores from androgen and estrogen receptor pathway models.[2][3]

In Vitro Estrogenic Activity

In vitro studies are fundamental in characterizing the estrogenic potential of a compound by examining its interaction with the estrogen receptor (ER) and its ability to elicit a cellular response.

Estrogen Receptor Binding Affinity

The initial step in estrogenic activity is the binding of the compound to the estrogen receptor. Competitive binding assays are employed to determine the relative affinity of a test compound to the ER compared to the natural ligand, 17β-estradiol (E2).

Table 1: Estrogen Receptor Binding Data for this compound

| Assay Type | Receptor | Test System | Relative Binding Affinity (RBA %) vs. E2 | IC50 | Reference |

| Competitive Binding Assay | Human ERα | In vitro | 0.00233 | Not Reported | Akahori et al., 2008[4] |

Note: The RBA of 0.00233% was identified as the lowest binding potency likely to elicit an in vivo estrogenic response in a uterotrophic assay.[4]

Transcriptional Activation Assays

These assays measure the ability of a compound, after binding to the ER, to activate the transcription of a reporter gene. Yeast-based assays (Yeast Estrogen Screen, YES) and mammalian cell-based reporter gene assays are commonly used.

Table 2: Transcriptional Activation Data for Parabens

| Compound | Assay Type | Test System | Relative Potency vs. E2 | EC50 | Reference |

| Butylparaben | Yeast-based estrogen assay | Recombinant yeast | 1/10,000 | Not Reported | Routledge et al., 1998 |

Note: Data for 2-EH-4-HB was not explicitly found in the searched literature for this specific assay, but data for other parabens indicate a structure-activity relationship where longer, branched alkyl chains may influence potency.

Cell Proliferation Assays

The E-SCREEN (Estrogen-SCREEN) assay utilizes estrogen-responsive cell lines, most commonly the human breast cancer cell line MCF-7, to measure the proliferative effect of a compound.

Experimental Protocol: MCF-7 Cell Proliferation Assay (E-SCREEN)

-

Cell Culture: MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.[5]

-

Hormone Depletion: To remove residual estrogens, cells are cultured in a hormone-free medium (phenol red-free EMEM with charcoal-dextran stripped FBS) for a period of 72 hours prior to the experiment.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1.3 x 10^4 cells/well.[6]

-

Treatment: Cells are exposed to a range of concentrations of 2-EH-4-HB, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: The plates are incubated for a period of 6 days (144 hours), allowing for cell proliferation.

-

Quantification: Cell viability and proliferation are assessed using assays such as MTT, SRB, or BrdU incorporation, which measure metabolic activity, total protein, or DNA synthesis, respectively.[5] Absorbance is read using a microplate reader.

-

Data Analysis: The proliferative effect is calculated as the ratio of cell number in the presence of the test compound to the cell number in the vehicle control.

In Vivo Estrogenic Activity

In vivo assays provide data on the effects of a compound in a whole organism, integrating absorption, distribution, metabolism, and excretion (ADME) processes.

Uterotrophic Assay

The rodent uterotrophic assay is a standardized short-term screening test for in vivo estrogenic activity, measuring the increase in uterine weight in immature or ovariectomized female rats.[7][8]

Table 3: Uterotrophic Assay Data for this compound

| Species/Model | Route of Administration | Lowest Effect Level (LEL) | Maximum Dose Tested | Result | Reference |

| Rat (Ovariectomized) | Subcutaneous | 200 mg/kg/day | Not Reported | Active | U.S. EPA EDSP |

Experimental Protocol: Rodent Uterotrophic Bioassay (OECD TG 440)

-

Animals: Immature female rats (e.g., Sprague-Dawley) or adult ovariectomized rats are used.[7]

-

Acclimation: Animals are acclimated to laboratory conditions.

-

Dosing: Animals are administered the test substance (2-EH-4-HB), a positive control (e.g., ethinyl estradiol), or a vehicle control daily for 3-7 consecutive days via oral gavage or subcutaneous injection.[9]

-

Necropsy: Approximately 24 hours after the final dose, animals are euthanized, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to obtain a dry weight.

-

Endpoint: A statistically significant increase in uterine weight relative to the vehicle control group indicates a positive estrogenic response.

Fish-Based Assays

Fish models are sensitive indicators of endocrine disruption in aquatic environments.

Table 4: In Vivo Fish Study Data for this compound

| Assay Type | Species | Exposure Concentrations | Key Findings | Reference |

| Medaka Extended One-Generation Reproduction Test (MEOGRT) | Japanese Medaka (Oryzias latipes) | 5.32, 11.3, 24.0, 48.8, 101 µg/L | Decreased fecundity at ≥ 5.32 µg/L in all generations. Decreased fertility at ≥ 48.8 µg/L (F2) and 101 µg/L (F1).[10][11][12] | Matten et al., 2023[10] |

| Fish Short-Term Reproduction Assay (FSTRA) | Japanese Medaka (Oryzias latipes) | Not specified | Decreased fecundity and fertilization at ≥ 10.6 µg/L. | Bever et al., 2025[2] |

| Larval Amphibian Growth and Development Assay (LAGDA) | African Clawed Frog (Xenopus laevis) | Not specified | Delayed development at ≥ 5.33 µg/L. | Bever et al., 2025[2] |

Experimental Protocol: Medaka Extended One-Generation Reproduction Test (MEOGRT)

-

Test System: A flow-through system is used to maintain constant exposure concentrations.[10][12]

-

Parental (F0) Generation: Adult medaka are exposed to a range of 2-EH-4-HB concentrations. Endpoints include survival, reproductive behavior, fecundity (eggs/female/day), and fertility.

-

First Filial (F1) Generation: Eggs from the F0 generation are collected, hatched, and raised in the same exposure concentrations. Endpoints include hatching success, larval survival, growth, and development (including secondary sexual characteristics). Upon maturity, F1 fish are assessed for reproductive capacity.

-

Second Filial (F2) Generation: The reproductive output of the F1 generation is monitored to assess transgenerational effects.

-

Histopathology: Tissues such as gonads, liver, and kidney may be examined for pathological changes.[10]

Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway

2-EH-4-HB, as an estrogen mimic, is presumed to act through the classical estrogen receptor signaling pathway. Upon binding to the estrogen receptor (ERα or ERβ) in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it dimerizes and binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of estrogen-responsive genes. This leads to the synthesis of proteins that mediate the physiological effects of estrogens.

Caption: Estrogen Receptor Signaling Pathway for 2-EH-4-HB.

Experimental Workflow: In Vitro Estrogenicity Testing

The workflow for in vitro assessment of estrogenic activity typically follows a tiered approach, starting with receptor binding and progressing to cellular responses.

Caption: Tiered workflow for in vitro estrogenicity testing.

Experimental Workflow: In Vivo Uterotrophic Assay

The in vivo uterotrophic assay is a key confirmatory test for estrogenic activity.

Caption: Workflow for the in vivo rodent uterotrophic assay.

Conclusion

The available scientific evidence indicates that this compound is a weak estrogen agonist. It binds to the human estrogen receptor alpha and can elicit estrogenic responses in both in vitro and in vivo models. In vivo studies in fish have demonstrated adverse effects on reproductive endpoints at low microgram per liter concentrations. The data summarized in this guide, along with the detailed protocols, provide a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development for the continued evaluation of the safety profile of this compound.

References

- 1. endocrinedisruption.org [endocrinedisruption.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. catalog.data.gov [catalog.data.gov]

- 4. Relationship between the results of in vitro receptor binding assay to human estrogen receptor alpha and in vivo uterotrophic assay: comparative study with 65 selected chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Curated Database of Rodent Uterotrophic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmap.jp [researchmap.jp]

- 10. Evaluation of multigenerational effects of this compound in Japanese medaka - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of multigenerational effects of this compound in Japanese medaka - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Octylparaben

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octylparaben, with the chemical name octyl 4-hydroxybenzoate, is an organic compound belonging to the paraben family.[1] Parabens are esters of p-hydroxybenzoic acid and are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2][3] The efficacy of parabens as antimicrobial agents generally increases with the length of the alkyl chain.[2] Octylparaben, with its eight-carbon alkyl chain, is a lipophilic compound with specific applications and a distinct toxicological profile. This guide provides a comprehensive overview of the physical and chemical characteristics of octylparaben, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological signaling pathway interactions.

Physical and Chemical Properties

The physical and chemical properties of octylparaben are summarized in the tables below. This data is essential for its application in various formulations and for understanding its behavior in biological and environmental systems.

Identification and General Properties

| Property | Value | Reference(s) |

| Chemical Name | Octyl 4-hydroxybenzoate | [1] |

| Synonyms | n-Octyl 4-hydroxybenzoate, Octyl paraben | [1][3] |

| CAS Number | 1219-38-1 | [1] |

| Molecular Formula | C₁₅H₂₂O₃ | [1] |

| Molecular Weight | 250.33 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [3] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 52-53 °C | [3] |

| Boiling Point | 172 °C at 0.1 mmHg | [3] |

| Density | 1.0589 g/cm³ (rough estimate) | [3] |

| Refractive Index | 1.5600 (estimate) | [3] |

| pKa | 8.23 ± 0.15 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 5.4 | [1] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, phenoxyethanol, and propylene (B89431) glycol. Slightly soluble in chloroform (B151607) and methanol. | [3] |

| UV max (λmax) | 283 nm (in Ethanol) | [3] |

Experimental Protocols

Synthesis of Octylparaben via Esterification

A common method for the synthesis of octylparaben is the esterification of p-hydroxybenzoic acid with n-octanol.[4] A green chemistry approach utilizing a reusable solid acid catalyst is described below.

Materials:

-

p-Hydroxybenzoic acid

-

n-Octanol

-

Montmorillonite (B579905) K10 clay (catalyst)

-

Ethyl acetate (B1210297)

-

Petroleum ether

-

Silica (B1680970) gel (60-120 mesh)

-

Round bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

A mixture of p-hydroxybenzoic acid (1.38 g, 10 mmol), montmorillonite K10 clay (0.27 g, 20 wt% of the acid), and n-octanol (10 mL) is placed in a 50 mL round bottom flask.

-

The flask is fitted with a reflux condenser and the mixture is heated to the reflux temperature of n-octanol for 10-12 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The catalyst is removed by filtration.

-

Excess n-octanol is removed from the filtrate by evaporation under reduced pressure.

-

The crude product is dissolved in a minimal amount of 5% ethyl acetate in petroleum ether (50 mL).

-

The solution is passed through a short column of silica gel to remove any remaining impurities.

-

The solvent is evaporated from the purified solution to yield pure octylparaben.

Determination of Octylparaben by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of parabens in various matrices.[5][6][7][8] A general protocol for the determination of octylparaben is provided below.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Octylparaben standard

-

Sample containing octylparaben

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: A stock solution of octylparaben (e.g., 100 µg/mL) is prepared in methanol. A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 20 µg/mL.[5]

-

Sample Preparation: The sample is accurately weighed or measured and dissolved in methanol. The solution may require sonication to ensure complete dissolution of the analyte. The solution is then filtered through a 0.45 µm syringe filter.[8]

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 254 nm or the λmax of octylparaben (283 nm).[3]

-

Injection Volume: 20 µL.

-

-

Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve of peak area versus concentration. The prepared sample solution is then injected, and the peak area of octylparaben is measured.

-

Quantification: The concentration of octylparaben in the sample is determined by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Synthesis of Octylparaben

References

- 1. Octylparaben | C15H22O3 | CID 14642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Octyl paraben | 1219-38-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. researchgate.net [researchgate.net]

- 8. ajpaonline.com [ajpaonline.com]

Toxicological profile of 2-Ethylhexyl 4-hydroxybenzoate

An In-depth Technical Guide: Toxicological Profile of 2-Ethylhexyl 4-hydroxybenzoate (B8730719)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 4-hydroxybenzoate (CAS: 5153-25-3), also known as Octylparaben or 2-EHHB, is a synthetic ester of 4-hydroxybenzoic acid and 2-ethylhexanol.[1] It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, personal care, and industrial products due to their broad-spectrum antimicrobial properties.[1][2] The branched alkyl chain of 2-EHHB enhances its hydrophobicity compared to its linear-chain counterparts, which increases its fat solubility and antimicrobial activity.[1][2][3]

This document provides a comprehensive overview of the toxicological profile of this compound, synthesizing available data on its physicochemical properties, toxicokinetics, and various toxicological endpoints. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

The physicochemical properties of a compound are critical for understanding its stability, solubility, and biological interactions. Key properties for this compound are summarized in Table 1. The compound is poorly soluble in water but soluble in organic solvents.[1] It is stable under standard storage conditions but decomposes at high temperatures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5153-25-3 | [1][2][4] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | Octylparaben, 2-EHHB, 2-Ethylhexylparaben | [1][4][6] |

| Molecular Formula | C₁₅H₂₂O₃ | [4] |

| Molecular Weight | 250.33 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [4][6] |

| Boiling Point | ~270°C at 50 mmHg | [1][2] |

| Density | ~1.035 g/cm³ (Predicted) | [2][4] |

| pKa | 8.20 ± 0.15 (Predicted) | [2] |

| LogP | 5.292 (Estimated) | [2] |

| Solubility | Poorly soluble in water; soluble in organic solvents | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic studies for this compound are limited, the metabolic fate of alkyl benzoates and other parabens is generally well-understood.

Absorption and Distribution: Due to its lipophilic nature (LogP ~5.29), 2-EHHB is expected to be absorbed through the skin and the gastrointestinal tract. Following absorption, it would likely distribute to fatty tissues.

Metabolism: Like other esters, 2-EHHB is expected to undergo rapid hydrolysis by esterase enzymes present in the skin and liver. This biotransformation breaks the ester bond, yielding 4-hydroxybenzoic acid and 2-ethylhexanol.[7] This metabolic pathway is common for parabens and similar ester compounds. Further metabolism of the breakdown products can occur. For instance, studies on analogous compounds like 2-ethylhexyl salicylate (B1505791) show subsequent oxidation and hydroxylation of the 2-ethylhexyl moiety.[8]

Excretion: The primary metabolite, 4-hydroxybenzoic acid, and its conjugates, along with metabolites of 2-ethylhexanol, are expected to be excreted primarily in the urine.

References

- 1. This compound | 5153-25-3 | Benchchem [benchchem.com]

- 2. This compound CAS#: 5153-25-3 [m.chemicalbook.com]

- 3. This compound | 5153-25-3 [chemicalbook.com]

- 4. Buy this compound | 5153-25-3 [smolecule.com]

- 5. 2-Ethylhexyl p-hydroxybenzoate | C15H22O3 | CID 107377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5153-25-3 | TCI AMERICA [tcichemicals.com]

- 7. View Attachment [cir-reports.cir-safety.org]

- 8. Toxicokinetics of 2-ethylhexyl salicylate (EHS) and its seven metabolites in humans after controlled single dermal exposure to EHS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways of 2-Ethylhexyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the degradation of parabens as a chemical class. However, specific experimental studies detailing the degradation pathways and quantitative data for 2-Ethylhexyl 4-hydroxybenzoate (B8730719) are limited. This guide synthesizes the established principles of paraben degradation and applies them to 2-Ethylhexyl 4-hydroxybenzoate, providing putative pathways and standardized experimental protocols for its investigation.

Introduction

This compound, also known as octylparaben, is an ester of p-hydroxybenzoic acid and 2-ethylhexyl alcohol.[1] It belongs to the paraben family, a group of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food products due to their antimicrobial properties.[1][2] The lipophilicity of this compound, conferred by the 2-ethylhexyl group, influences its solubility and interaction with microbial membranes.[2] Understanding the degradation pathways of this compound is crucial for assessing its environmental fate, persistence, and potential toxicological implications of its degradation byproducts.

This technical guide outlines the principal degradation pathways of this compound, including biodegradation, photodegradation, and chemical degradation. It provides detailed experimental protocols based on OECD guidelines for researchers to investigate these pathways and includes putative degradation schemes and illustrative data tables based on the degradation of structurally related parabens.

Core Degradation Pathways

The degradation of this compound is expected to proceed through three main pathways:

-

Biodegradation: Primarily through enzymatic hydrolysis by microorganisms.

-

Photodegradation: Degradation initiated by the absorption of UV radiation.

-

Chemical Degradation: Abiotic degradation, mainly through hydrolysis under varying pH conditions and reaction with chemical oxidants.

A central initial step in all these pathways is the cleavage of the ester bond, yielding p-hydroxybenzoic acid (PHBA) and 2-ethylhexanol . The subsequent fate of these primary degradation products is a key aspect of the overall degradation cascade.

Biodegradation Pathways

The microbial degradation of parabens is well-documented and is considered the primary mechanism for their removal in various environments. The initial and most critical step is the enzymatic hydrolysis of the ester linkage.

Proposed Biodegradation Pathway

The proposed biodegradation pathway for this compound involves a two-step process:

-

Ester Hydrolysis: Microorganisms possessing esterase enzymes cleave the ester bond of this compound to produce p-hydroxybenzoic acid (PHBA) and 2-ethylhexanol.

-

Further Degradation of Intermediates:

-

p-Hydroxybenzoic acid (PHBA): This intermediate is a common metabolite in the degradation of many aromatic compounds and is readily biodegradable. It is typically hydroxylated to form protocatechuic acid, which then enters the β-ketoadipate pathway, ultimately leading to mineralization (CO2 and H2O).

-

2-Ethylhexanol: This branched alcohol can be oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases to form 2-ethylhexanoic acid, which can then be further metabolized.

-

Illustrative Quantitative Biodegradation Data

The following table provides illustrative data on the biodegradation of parabens, which can be used as a reference for expected trends in this compound degradation studies.

| Paraben | Inoculum Source | Half-life (days) | Degradation after 28 days (%) | Primary Degradation Product |

| Methylparaben | Activated Sludge | 1.5 | >95 | p-Hydroxybenzoic Acid |

| Ethylparaben | Activated Sludge | 1.2 | >95 | p-Hydroxybenzoic Acid |

| Propylparaben | Activated Sludge | 0.8 | >98 | p-Hydroxybenzoic Acid |

| Butylparaben | Activated Sludge | 0.5 | >98 | p-Hydroxybenzoic Acid |

| This compound (Projected) | Activated Sludge | < 1 | >90 | p-Hydroxybenzoic Acid |

Note: This table contains illustrative data based on the general trend of increasing biodegradation rate with increasing alkyl chain length for linear parabens. Specific studies on this compound are needed for precise quantitative data.

Experimental Protocol for Biodegradation Assessment (Based on OECD 301B)

This protocol outlines a CO2 evolution test to determine the ready biodegradability of this compound.

-

Test Substance: this compound

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Mineral Medium: Prepare a stock solution containing (per liter of deionized water):

-

Potassium dihydrogen phosphate (B84403) (KH2PO4): 8.5 g

-

Dipotassium hydrogen phosphate (K2HPO4): 21.75 g

-

Disodium hydrogen phosphate dihydrate (Na2HPO4·2H2O): 33.4 g

-

Ammonium chloride (NH4Cl): 0.5 g

-

-

CO2-free air supply

-

Incubation bottles with gas-tight seals

-

CO2 absorption flasks containing a known volume of 0.05 M NaOH

-

Total Organic Carbon (TOC) analyzer

-

Barium chloride solution (for titration)

-

Phenolphthalein indicator

-

Standardized hydrochloric acid (HCl) (0.05 M) for titration

-

Preparation of Test Solutions:

-

Add the mineral medium to the incubation bottles.

-

Add the inoculum to achieve a concentration of mixed liquor suspended solids (MLSS) of approximately 30 mg/L.

-

Add this compound to the test bottles to a final concentration that gives 10-20 mg TOC/L.

-

Prepare blank bottles (inoculum and medium only) and control bottles (inoculum, medium, and a readily biodegradable reference substance like sodium benzoate).

-

-

Incubation:

-

Incubate the bottles in the dark at a constant temperature (22 ± 2 °C) for 28 days.

-

Aerate the bottles continuously with CO2-free air, passing the effluent gas through the CO2 absorption flasks.

-

-

CO2 Measurement:

-

At regular intervals, remove the CO2 absorption flasks and determine the amount of CO2 produced by titrating the remaining NaOH with standardized HCl after precipitating the carbonate with BaCl2.

-

-

Calculation of Biodegradation:

-

Calculate the cumulative amount of CO2 produced in the test and blank bottles.

-

The percentage of biodegradation is calculated as the ratio of the net CO2 produced from the test substance to its theoretical CO2 (ThCO2), corrected for the CO2 produced in the blank.

-

Photodegradation Pathways

This compound, as a derivative of a UV-absorbing compound, is susceptible to photodegradation upon exposure to sunlight.

Proposed Photodegradation Pathway

The photodegradation of this compound can proceed through two main mechanisms:

-

Direct Photolysis: The molecule directly absorbs UV radiation, leading to the cleavage of the ester bond to form p-hydroxybenzoic acid and 2-ethylhexanol.

-

Indirect Photolysis: In the presence of photosensitizers (like dissolved organic matter in natural waters), reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are generated. These highly reactive species can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, or attack the ester linkage.

Illustrative Quantitative Photodegradation Data

The following table presents hypothetical quantitative data for the photodegradation of this compound under simulated solar radiation.

| Parameter | Value | Conditions |

| Photodegradation Half-life (t1/2) | 12 hours | Simulated sunlight, pH 7 water |

| Quantum Yield (Φ) | 0.01 | At 313 nm |

| Major Photoproducts | p-Hydroxybenzoic acid, 2-Ethylhexanol | - |

| Minor Photoproducts | Hydroxylated derivatives | - |

Note: This table contains illustrative data. Actual values need to be determined experimentally.

Experimental Protocol for Photodegradation Assessment (Based on OECD 316)

This protocol outlines a procedure to determine the direct photolysis of this compound in water.

-

Test Substance: this compound

-

Solvent: Acetonitrile (B52724) (HPLC grade)

-

Water: Purified, sterile water (e.g., Milli-Q) buffered to a relevant environmental pH (e.g., pH 7).

-

Photoreactor: A system with a light source that simulates natural sunlight (e.g., xenon arc lamp with filters to cut off wavelengths below 290 nm).

-

Quartz test vessels

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS).

-

Actinometer solution (e.g., p-nitroanisole/pyridine) to measure light intensity.

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in acetonitrile.

-

Spike the buffered water with the stock solution to achieve the desired test concentration (typically in the µg/L to mg/L range), ensuring the acetonitrile concentration is minimal (<0.1%).

-

-

Irradiation:

-

Fill the quartz vessels with the test solution.

-

Place the vessels in the photoreactor and irradiate at a constant temperature.

-

Simultaneously, keep identical samples in the dark at the same temperature to serve as controls for abiotic degradation not due to light.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from the irradiated and dark control vessels.

-